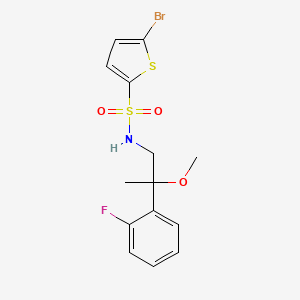

5-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered aromatic ring with a sulfur atom. The thiophene ring is substituted with a bromine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide group is further substituted with a 2-(2-fluorophenyl)-2-methoxypropyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the aromatic thiophene ring and the polar sulfonamide group. The presence of the bromine and fluorine atoms, which are both highly electronegative, could also have a significant impact on the compound’s overall polarity and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile. The sulfonamide group could allow for hydrogen bonding, which might influence the compound’s solubility properties .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Cerebral Blood Flow Enhancement

A study by Barnish et al. (1981) on a series of thiophene-2-sulfonamides, including compounds with structural similarities to 5-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide, demonstrated their potential in selectively inhibiting carbonic anhydrase enzyme. This action was associated with enhanced cerebral blood flow in animal models, highlighting a possible application in treating conditions requiring improved brain blood circulation without significant diuresis (Barnish et al., 1981).

Receptor Antagonism for Drug Discovery

Kindon et al. (2017) identified N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide as a potent antagonist in a high-throughput screening for CCR4 receptor antagonists. Although not the exact chemical compound , the research underlines the utility of structurally related thiophene sulfonamides in the rapid progression of lead identification and optimization in drug development, suggesting a potential pathway for the application of 5-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide in similar medicinal chemistry endeavors (Kindon et al., 2017).

Solubility and Partitioning in Micellar Media

Research by Saeed et al. (2017) on the solubilization and partitioning behaviors of thiophene derivatives in micellar solutions of anionic surfactants like sodium dodecyl sulfate provides insight into how structural variations among thiophene sulfonamides influence their interactions with surfactant micelles. This knowledge is vital for the formulation of drug delivery systems where the solubilization of hydrophobic drug molecules is required, suggesting another potential application area for 5-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide in enhancing its bioavailability (Saeed et al., 2017).

Synthesis of Derivatives for Biological Activities

A study by Noreen et al. (2017) explored the synthesis of thiophene sulfonamide derivatives through Suzuki cross-coupling reactions, evaluating their potential as urease inhibitors, antibacterial agents, and in hemolytic activity assays. This approach highlights the versatility of thiophene sulfonamides in generating compounds with significant biological activities, pointing towards the possible exploitation of 5-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide in synthesizing new derivatives with desired pharmacological properties (Noreen et al., 2017).

Zukünftige Richtungen

Future research on this compound could involve exploring its potential biological activity, given the presence of the thiophene and sulfonamide groups. It would also be interesting to investigate its physical and chemical properties in more detail, and to develop synthetic routes for its preparation .

Wirkmechanismus

Target of Action

It is known that sulfonamides, a group of compounds to which this compound belongs, are generally known for their antibacterial activity .

Mode of Action

Sulfonamides are known to inhibit bacterial synthesis of folic acid, an essential nutrient, thereby preventing bacterial growth .

Biochemical Pathways

As a sulfonamide, it likely affects the pathway of folic acid synthesis in bacteria .

Result of Action

The general effect of sulfonamides is to inhibit bacterial growth by preventing the synthesis of folic acid .

Eigenschaften

IUPAC Name |

5-bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrFNO3S2/c1-14(20-2,10-5-3-4-6-11(10)16)9-17-22(18,19)13-8-7-12(15)21-13/h3-8,17H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMKLLRJLPONNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrFNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2815410.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2815412.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2815415.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2815417.png)

![1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2815418.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2815419.png)

![8-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2815420.png)